3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles with a fused pyrazole-pyrimidine core, recognized for their pharmacological versatility, including kinase inhibition, anticancer, and anti-inflammatory activities . The target compound, 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, features:
- Position 3: A 2-methoxyphenyl group, which may enhance solubility and receptor affinity through methoxy-mediated hydrogen bonding.
- Positions 2 and 5: Methyl substituents, contributing to steric stability and metabolic resistance.
- Position 7: A piperidin-1-yl group, a common pharmacophore in kinase inhibitors and CNS-targeting agents.
This substitution pattern is distinct from other derivatives, as the 2-methoxyphenyl and piperidine moieties synergistically modulate both physicochemical properties and target engagement .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-13-18(23-11-7-4-8-12-23)24-20(21-14)19(15(2)22-24)16-9-5-6-10-17(16)25-3/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMDDKCCNPBTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves condensation reactions of aminopyrazoles with various reagents such as enaminonitriles, enaminones, or unsaturated ketones . These reactions are often carried out under reflux conditions in solvents like ethanol or tetrahydrofuran, with yields varying depending on the specific reagents and conditions used .
Chemical Reactions Analysis
3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and methoxyphenyl groups, using reagents such as halogens or alkylating agents
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. For instance, a study highlighted the synthesis of various derivatives that demonstrated potent inhibition of cancer cell lines through the modulation of key signaling pathways involved in tumor growth and proliferation. The specific compound has shown promising activity against certain types of cancer by targeting protein kinases that are crucial for cancer cell survival and proliferation .
Inhibition of Phosphoinositide 3-Kinase (PI3K)
A significant area of research involves the inhibition of PI3Kδ, a critical enzyme implicated in immune responses and various inflammatory diseases. The compound has been explored as a selective inhibitor of PI3Kδ, showing low nanomolar IC50 values, which indicates its potential as a therapeutic agent for treating autoimmune disorders such as systemic lupus erythematosus (SLE) .
Targeting Kinase Pathways
The mechanism by which 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine exerts its effects is primarily through the inhibition of specific kinases involved in cell signaling pathways. For example, studies have demonstrated that this compound can selectively inhibit PI3Kδ while exhibiting minimal activity against other isoforms like PI3Kα and PI3Kβ. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Modulation of Immune Responses
In addition to its anticancer properties, this compound has been shown to modulate immune responses by inhibiting pathways that lead to excessive inflammation. This makes it a candidate for treating inflammatory diseases where PI3K signaling is dysregulated .
Autoimmune Diseases
Clinical studies are underway to evaluate the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in managing autoimmune diseases such as rheumatoid arthritis and SLE. The selectivity for PI3Kδ suggests that these compounds could provide targeted therapy with fewer side effects compared to broader immunosuppressive agents .
Cancer Therapy
The compound's ability to inhibit critical kinases involved in cancer cell survival positions it as a potential candidate for combination therapies in oncology. Ongoing research aims to determine its efficacy in various cancer models and its potential role in overcoming resistance to existing therapies .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the binding of the compound to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell cycle progression .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 2-methoxyphenyl group at position 3 differentiates the target compound from analogues with:
Position 7 Modifications
The piperidin-1-yl group at position 7 is critical for kinase binding. Key comparisons include:
- Pyrrolidin-1-yl : The smaller pyrrolidine ring in 3-(2-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 890633-46-2) reduces steric bulk but may limit hydrophobic interactions in deeper binding pockets .
- 4-Methylpiperazinyl : 5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 899393-38-5) demonstrates enhanced blood-brain barrier penetration due to the basic piperazine nitrogen, a feature absent in the target compound .
Substituent Effects at Positions 2 and 5
Methyl groups at positions 2 and 5 are conserved in many derivatives to maintain planar geometry and metabolic stability. Notable exceptions include:
- Ethyl at Position 6 : 6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine (CAS 899395-72-3) introduces steric bulk, reducing enzymatic clearance but increasing molecular weight (~345 g/mol vs. 326 g/mol in the target compound) .
- Trifluoromethyl at Position 7 : 3-(2,3-Difluoro-4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 2137047-43-7) leverages fluorine’s electronegativity for improved target selectivity but risks metabolic instability .
Table 1: Key Pharmacological Profiles of Selected Analogues
Biological Activity
3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the methoxyphenyl and piperidine groups enhances its biological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial activity. A specific study evaluated several derivatives and found that compounds similar to this compound showed promising results against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating potent antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The anticancer activity of pyrazolo[1,5-a]pyrimidines has also been explored extensively. The compound has shown potential as an anticancer agent through various mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound promotes apoptosis in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins .
A study highlighted that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like bleomycin in hypopharyngeal tumor cell models .
Enzymatic Inhibition
This compound acts as an inhibitor of key enzymes involved in bacterial resistance and cancer progression:
- DNA Gyrase Inhibition : The compound has been identified as an effective inhibitor of DNA gyrase with IC50 values ranging from 12.27 to 31.64 µM .
- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values between 0.52 and 2.67 µM, which is crucial for nucleotide synthesis in rapidly dividing cells .
Study on Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of pyrazolo derivatives, the compound demonstrated a significant reduction in biofilm formation compared to standard treatments like Ciprofloxacin. This ability to inhibit biofilm formation is critical for treating chronic infections where biofilms protect bacteria from antibiotics .
Anticancer Activity Assessment
A detailed structure–activity relationship (SAR) study revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity. For instance, substituents on the piperidine ring were found to influence the potency against different cancer cell lines significantly .
Q & A
What synthetic methodologies are optimal for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions influence regioselectivity?
Pyrazolo[1,5-a]pyrimidine synthesis typically involves cyclocondensation of 5-aminopyrazoles with β-diketones or β-ketoesters. For example, refluxing 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluorinated diketones in polar solvents (e.g., pyridine) at 433–438 K yields the core structure . Regioselectivity is influenced by substituent electronic effects: electron-donating groups (e.g., –OMe) on the phenyl ring enhance halogenation yields at the C3 position under hypervalent iodine conditions (83–95% yields) . Microwave-assisted or multi-component reactions improve efficiency for complex derivatives .
How should researchers characterize and validate the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives?
Key steps include:
- Spectroscopic analysis : Compare IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.8–4.0 ppm), and MS data with literature .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguish C3 vs. C5 substitution) .
- Elemental analysis : Validate purity via %C/H/N measurements (e.g., 62.77% C, 4.01% H for a dichlorophenyl derivative) .
What strategies address low yields or side reactions during halogenation of pyrazolo[1,5-a]pyrimidines?
- Substrate tuning : Electron-withdrawing groups (e.g., –Cl) on the phenyl ring reduce steric hindrance, improving halogenation efficiency (yields >80%) .
- Catalyst optimization : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enhance regioselectivity for C3 iodination over competing positions .
- Temperature control : Maintain 0–5°C during halogen addition to minimize decomposition .
How do structural modifications impact the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Substituent effects :
- Piperidine at C7 : Enhances blood-brain barrier penetration, relevant for CNS-targeting agents .
- Trifluoromethyl groups : Improve metabolic stability and binding affinity to enzymes (e.g., CHK1 kinase inhibitors) .
- SAR studies : Methyl groups at C2/C5 increase selectivity for angiotensin II receptors, while biphenyltetrazole substituents are critical for oral bioavailability .
What experimental designs resolve contradictions in reported pharmacological data for pyrazolo[1,5-a]pyrimidines?
- Comparative assays : Test derivatives against standardized cell lines (e.g., MCF-7, HeLa) using MTT assays to validate cytotoxicity .
- Enzyme inhibition profiling : Use kinetic assays (e.g., cAMP phosphodiesterase) with controls like theophylline to normalize potency metrics .
- Crystallographic validation : Correlate binding modes (e.g., CRF1 antagonist activity) with substituent positioning .
What advanced techniques enable regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold?
- Direct C–H activation : Palladium-catalyzed arylation at C3/C5 positions using aryl halides .
- Post-functionalization : Click chemistry (e.g., CuAAC) to append pharmacophores like aminobenzothiazoles .
- Halogen exchange : Convert C3-iodo derivatives to fluoro or chloro analogs via Ullmann-type coupling .
How can researchers optimize pyrazolo[1,5-a]pyrimidines for in vivo studies?
- LogP adjustments : Introduce polar groups (e.g., –OH, –NH₂) to reduce hydrophobicity while maintaining target affinity .
- Prodrug strategies : Mask acidic protons (e.g., 7-OH) as esters to enhance oral absorption .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., piperidine N-demethylation) .
What computational tools predict the physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives?
- DFT calculations : Model electronic effects of substituents (e.g., –CF₃) on HOMO/LUMO levels .
- Molecular docking : Simulate binding to targets like KDR kinase or NPY Y1R using PyMOL/AutoDock .
- ADMET prediction : Software like SwissADME estimates bioavailability, toxicity, and BBB permeability .
How do solvent and catalyst choices influence the scalability of pyrazolo[1,5-a]pyrimidine synthesis?
- Solvent selection : Ethanol/acetone mixtures (1:1) enable high-yield recrystallization (>65%) .
- Catalyst systems : CuI/ligand combinations improve cross-coupling efficiency for aryl substitutions .
- Green chemistry : Replace POCl₃ with PCl₃ in chlorination steps to reduce hazardous waste .
What emerging applications of pyrazolo[1,5-a]pyrimidines warrant further investigation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
